molecular formula C22H25N3O3S B2608472 N-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 941898-08-4

N-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2608472
CAS No.: 941898-08-4
M. Wt: 411.52
InChI Key: WFHOJRVWHGWQCY-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

N-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, as part of a broader class of compounds, has been explored for its potential in various biological activities. Research has shown that related compounds demonstrate significant inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory effects. The synthesis of these compounds involves complex reactions leading to the formation of new heterocyclic compounds, which have been tested as cyclooxygenase inhibitors. The compounds synthesized from these processes were found to have the highest inhibitory activity on COX-2 selectivity, comparable to that of sodium diclofenac, a standard drug used in these studies (Abu‐Hashem et al., 2020).

Antimicrobial Activities

Further, the exploration into the antimicrobial properties of similar tetrahydropyrimidine derivatives has yielded promising results. Some newly synthesized compounds, through the reaction of N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes, exhibited significant inhibition on bacterial and fungal growth, offering potential as antimicrobial agents (Akbari et al., 2008).

Crystal Structure and Synthesis Techniques

The preparation and crystal structure analysis of reduced pyrimidine derivatives related to N-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been described in detail, offering insights into the molecular configurations and potential applications of these compounds in various scientific fields (Begum & Vasundhara, 2009).

Herbicidal Activities

Explorations into the herbicidal activities of compounds with structural similarities have also been conducted, showcasing the potential of these compounds in agricultural applications. The synthesis of specific derivatives has led to compounds that exhibit good inhibitory activity against certain types of grass and weeds, demonstrating the diverse applicability of these chemical structures (Fu-b, 2014).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-5-28-18-11-15(7-9-17(18)26)20-19(14(4)23-22(29)25-20)21(27)24-16-8-6-12(2)13(3)10-16/h6-11,20,26H,5H2,1-4H3,(H,24,27)(H2,23,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHOJRVWHGWQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC(=C(C=C3)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.